4-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC20013559
Molecular Formula: C23H24O5
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24O5 |
|---|---|
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | 4-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-7-methylchromen-2-one |
| Standard InChI | InChI=1S/C23H24O5/c1-4-5-6-17-13-22(25)28-21-12-15(2)11-20(23(17)21)27-14-19(24)16-7-9-18(26-3)10-8-16/h7-13H,4-6,14H2,1-3H3 |
| Standard InChI Key | FPJNOKPHEQDQAL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C3=CC=C(C=C3)OC |
Introduction
4-Butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one is a complex organic compound classified as a flavonoid, specifically a chromenone derivative. This compound features a chromone backbone with various substituents, including a methoxyphenyl group and a butyl chain, which enhance its solubility and potentially influence its interactions with biological systems.
Synthesis
The synthesis of 4-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one typically involves specific conditions such as temperature, solvent choice, and catalysts to optimize yields and purity. Techniques like thin-layer chromatography (TLC) are used to monitor reaction progress.
Chemical Reactions
This compound can participate in various chemical reactions typical of flavonoids, often facilitated by specific reagents or catalysts. The control of reaction conditions is crucial for directing product formation.
Potential Applications
Research on 4-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one is ongoing to fully understand its potential applications across different scientific fields. The structural features of similar compounds suggest significant impacts on their biological efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume